4-氯-N-(2-甲基-2H-噻唑-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

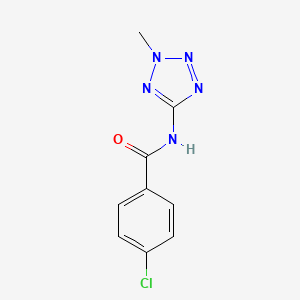

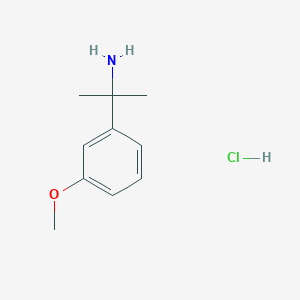

“4-chloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide” is a chemical compound . It is related to tetrazoles, which are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms .

Molecular Structure Analysis

Tetrazoles have a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one loan pair of electrons of nitrogen . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .科学研究应用

1. 配位网络和非线性光学性质

4-氯-N-(2-甲基-2H-四唑-5-基)苯甲酰胺及其衍生物用于合成配位网络。这些网络表现出有趣的结构拓扑和显着的二次谐波产生 (SHG) 效率,表明它们在非线性光学应用中的潜力。与所讨论化合物结构相似的四唑酰基酰胺构造基团上的取代基的变化已被证明会影响这些网络的结构和非线性光学性质,这表明材料科学和光学工程研究的领域丰富 (Liao 等人,2013)。

2. 抗癌特性和结构分析

4-氯-N-(2-甲基-2H-四唑-5-基)苯甲酰胺的衍生物已被设计、合成并评估其作为癌症治疗的 RET 激酶抑制剂的潜力。这些化合物在抑制 RET 激酶活性方面表现出中等至高活性的特点,表明它们作为候选化合物有望在癌症治疗中得到进一步研究。合成涉及创建含有取代的五元杂芳环的苯甲酰胺衍生物,说明了肿瘤学中药物设计的战略方法 (Han 等人,2016)。

3. 在杂环合成中的作用

该化合物及其相关结构在杂环合成领域中很有用。已经探索了类似苯甲酰胺衍生物对各种氮亲核试剂的反应性,产生了各种杂环化合物,如吡唑、异恶唑和吡唑并嘧啶衍生物。这突出了该化合物作为复杂杂环结构合成中的通用前体的作用,这对于药物和农用化学品的发展至关重要 (Mohareb 等人,2004)。

4. 对溶剂极化率和酮/烯醇平衡的见解

涉及 4-氯-N-(2-甲基-2H-四唑-5-基)苯甲酰胺衍生物的研究提供了溶剂极化率对某些生物活性分子的酮/烯醇平衡的影响的见解。光谱方法表明,这些化合物的酮/烯醇互变异构不仅受溶剂的电偶极矩影响,而且还受其平均电极化率的影响。这项研究为理解生物活性分子的溶剂依赖性行为提供了宝贵的知识,这对于药物设计和药物化学领域至关重要 (Matwijczuk 等人,2017)。

5. 抗分枝杆菌和抗癌活性

与 4-氯-N-(2-甲基-2H-四唑-5-基)苯甲酰胺在结构上相关的化合物已被合成并表征,以了解其抗分枝杆菌和抗癌活性。这些化合物的合成涉及复杂的化学途径,产生的分子对结核分枝杆菌和各种癌细胞系表现出有希望的活性,表明它们作为治疗剂的潜力 (Nayak 等人,2016)。

安全和危害

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .

未来方向

Tetrazoles and their derivatives have diverse biological applications, predominantly in the area of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, future research could focus on exploring these properties further and developing new applications for “4-chloro-N-(2-methyl-2H-tetrazol-5-yl)benzamide” and related compounds.

属性

IUPAC Name |

4-chloro-N-(2-methyltetrazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O/c1-15-13-9(12-14-15)11-8(16)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWWMBPTVSYKJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2825889.png)

![N-(2-methoxy-5-nitrophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propanamide](/img/structure/B2825891.png)

![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2825894.png)

![5-Oxo-5-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)pentanoic acid](/img/structure/B2825896.png)

![2-[3-(Trifluoromethyl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B2825897.png)

![1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-3-carboxylic acid](/img/structure/B2825899.png)

![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2825901.png)

![[(E)-3-(1H-Benzimidazol-2-yl)-2-hydroxy-4-methoxy-4-oxobut-2-enyl] 4-methyl-6-methylsulfanyl-2-thiophen-2-ylpyrimidine-5-carboxylate](/img/structure/B2825903.png)

![7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B2825909.png)